(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the alcohol is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the synthesis may involve more scalable methods such as catalytic hydrogenation or biocatalytic processes to achieve higher yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Various substituted derivatives
Scientific Research Applications
(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-one: The ketone derivative with different reactivity.
2-Fluoro-4-(trifluoromethyl)benzyl alcohol: A related compound with a different substitution pattern.
Uniqueness
(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |
InChI Key |
VTMYIFLWZWVKBQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)O |
Origin of Product |
United States |
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